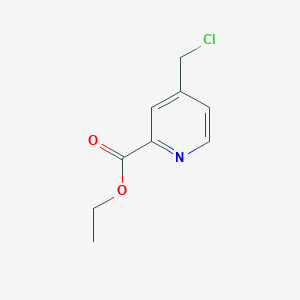

Ethyl 4-(chloromethyl)picolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-(chloromethyl)picolinate can be synthesized through various methods. One common method involves the chloromethylation of ethyl picolinate. This reaction typically uses chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chloromethylation processes. These processes use similar reagents and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(chloromethyl)picolinate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include methyl derivatives.

Applications De Recherche Scientifique

Ethyl 4-(chloromethyl)picolinate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of ethyl 4-(chloromethyl)picolinate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 4-amino-6-(chloromethyl)picolinate: Similar structure but with an amino group at the 4-position.

Ethyl 6-(chloromethyl)picolinate: Similar structure but with the chloromethyl group at the 6-position.

Uniqueness

Ethyl 4-(chloromethyl)picolinate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The position of the chloromethyl group influences its chemical behavior and interaction with molecular targets, making it a valuable compound for various applications .

Activité Biologique

Ethyl 4-(chloromethyl)picolinate is a synthetic compound belonging to the class of picolinate derivatives, characterized by a chloromethyl group at the 4-position of the pyridine ring. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, agricultural science, and biochemical research. This article explores its mechanisms of action, applications, and research findings.

- Molecular Formula : C_10H_10ClN_2O_2

- Molecular Weight : Approximately 199.63 g/mol

- Structure : The compound features an ethyl ester group, a chloromethyl group at the 4-position, and a nitrogen-containing heterocyclic ring.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. This property allows the compound to inhibit or modify enzyme activities, affecting various biochemical pathways.

- Enzyme Inhibition : It has been investigated as a potential biochemical probe for studying enzyme mechanisms and developing enzyme inhibitors. Its structural features enable it to influence enzymatic reactions by modifying substrate binding sites.

Medicinal Chemistry

This compound has been explored for its potential in drug discovery due to its significant biological activity:

- Biochemical Probes : It serves as a starting point for synthesizing compounds that can modulate enzyme activities, making it valuable in pharmacological research.

- Anticancer Research : Studies indicate that derivatives of this compound may exhibit anticancer properties through their interactions with specific cellular pathways .

Agricultural Science

The compound also shows promise as an herbicide:

- Auxin Signaling Pathway Interaction : this compound interacts with auxin-signaling pathways in plants, specifically targeting auxin-signaling F-box protein 5 (AFB5). This interaction can inhibit enzymatic activities related to plant growth and development, suggesting its utility as an herbicide.

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on various cell lines:

- Cell Viability Assays : No statistically significant toxicity was observed at varying concentrations in cell viability assays, indicating a favorable safety profile for potential therapeutic applications .

- Targeted Imaging Applications : Research involving luminescent lanthanide complexes derived from picolinate derivatives has demonstrated enhanced imaging capabilities in tumor models, showcasing the compound's utility beyond traditional applications .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Herbicidal, anticancer | Inhibits enzyme activity via covalent modification |

| Ethyl 6-(chloromethyl)picolinate | Antimicrobial | Disrupts bacterial cell wall synthesis |

| Picolinic acid derivatives | Antioxidant, anti-inflammatory | Scavenges free radicals and modulates inflammatory pathways |

Propriétés

IUPAC Name |

ethyl 4-(chloromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAUVXOHOQYTII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.